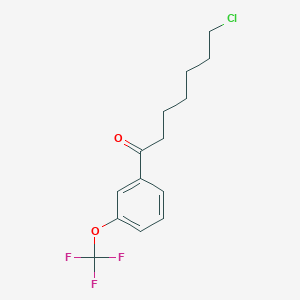

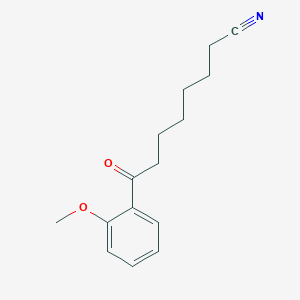

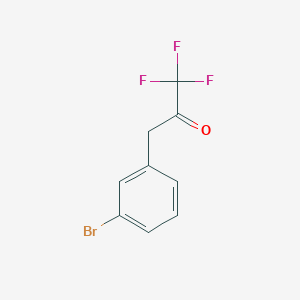

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Photodissociation Dynamics and Bond Dissociation

The compound 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone and its derivatives have been studied for their photodissociation dynamics. Research by Indulkar et al. (2011) delved into the dissociation dynamics of related compounds at 234 nm, highlighting the primary process of C-Br bond dissociation and suggesting the significance of non-adiabatic curve crossing in these dynamics. This study provides insights into the dissociation mechanisms and the distribution of the resulting fragments, contributing to our understanding of the photophysics of halogenated compounds (Indulkar et al., 2011).

Chemical Synthesis and Reaction Studies

1-[3-(Trifluoromethy1)pheny1]-2-propanone, closely related to the target compound, was synthesized from 1-bromo-3-(trifluoromethyl)benzene, showcasing the compound's utility in chemical synthesis. The high yield of 82.5% under specific conditions underscores its potential in synthetic organic chemistry (Qiao Lin-lin, 2009).

Zhao et al. (2010) examined the reactions of a similar compound, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with benzenethiols, yielding both addition-elimination and substitution products. This study adds to the versatility of such compounds in creating a variety of chemical structures, further expanding their applicability in synthetic chemistry (Zhao et al., 2010).

Application in CO2 Fixation and Catalysis

Ma et al. (2020) explored the use of 3-Bromo-1,1,1-trifluoro-2-propanol, a compound closely related to the target molecule, in the chemical fixation of CO2 with epoxides, yielding cyclic carbonates. This study is particularly relevant for its implications in CO2 capture and utilization, presenting an environmentally beneficial application (Ma et al., 2020).

Synthesis of Fluorine-containing Heterocycles

Kamitori (2003) used 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, a derivative of the target compound, as a synthetic equivalent for trifluoropyruvaldehyde in synthesizing fluorine-containing heterocycles. The successful synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline underscores the compound's utility in the synthesis of complex, fluorine-containing structures (Kamitori, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJVMIDCCINQDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645244 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-59-2 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)